7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves cycloaddition reactions and subsequent transformations. For example, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines can be synthesized via cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives, followed by reductive opening of the lactone-bridged adducts.Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present in the bicyclic aminoalcohols. These structures are designed to accommodate pharmacophoric groups in a stereocontrolled fashion, which is crucial for their activity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes. This is demonstrated in the efficient asymmetric approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones.Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 1-[2-(1H-Pyrrol-1-yl)ethyl]piperazine include a molecular weight of 179.27 and a mono-isotopic mass of 172.100052 Da .Scientific Research Applications
Synthesis and Characterization
Silica Gel and Microwave-Promoted Synthesis : The study by Klintworth et al. (2021) describes the synthesis of tetrahydroindolizines and dihydropyrrolizines from enaminones using silica gel and microwave heating. This method highlights the potential for creating bicyclic structures similar to the query compound, showcasing a pathway for the synthesis of complex molecules with potential biological activities Robin Klintworth et al., 2021.
Antimicrobial and Cytotoxicity Studies
Cytotoxicity of Pyrazole Derivatives : Hassan et al. (2014) explored the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which may offer insights into the biological activity of compounds with similar pyrrolopyrimidine cores. This research indicates potential antimicrobial or anticancer applications by examining the structure-activity relationships of these heterocyclic compounds Ashraf S. Hassan et al., 2014.
Mechanistic Insights and Functionalization
Mechanisms and Functionalization : The work by Jefford et al. (1995) on the synthesis of indolizidines and related compounds from diethyl-L-glutamate provides a foundation for understanding the cyclization mechanisms and further functionalization of the pyrrole ring in compounds resembling the one of interest. This study contributes to the broader knowledge of synthesizing and manipulating indolizine derivatives for various scientific applications C. W. Jefford et al., 1995.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, viral replication, and cellular metabolism .
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution within the body.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
The future directions of research on “N-(2-(1H-pyrrol-1-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” and related compounds could involve further structural optimization of these derivatives. This could lead to improved production and quality control of these compounds, potentially leading to new therapeutic possibilities .
Properties
IUPAC Name |
7-methoxy-5-oxo-N-(2-pyrrol-1-ylethyl)-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-13-11-14(20)19-9-4-5-12(19)15(13)16(21)17-6-10-18-7-2-3-8-18/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPBCZXMODXCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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